molecular formula C7H3BrCl2O B2457893 4-Bromo-2-chlorobenzoyl chloride CAS No. 21900-55-0

4-Bromo-2-chlorobenzoyl chloride

Cat. No. B2457893
Key on ui cas rn: 21900-55-0
M. Wt: 253.9
InChI Key: IHYXATIWDIHXAA-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

Oxalylchloride (0.86 ml, 10.2 mmol) was added dropwise to a suspension of 4-bromo-2-chlorobenzoic acid (2.00 g, 8.5 mmol) in DCM (20 ml) at rt. After the addition of 5 drops of DMF, the reaction mixture was refluxed for 4 h, then cooled to rt and concentrated in vacuo to give 4-bromo-2-chloro-benzoyl chloride (2.15 g, 100%) which was used in the following step without further purification. 1H NMR (CDCl3, 300 MHz): δ 7.98 (d, J=8.5 Hz, 1H), 7.70 (d, J=2 Hz, 1H), 7.57 (dd, J=2 and 8 Hz 1H).
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[Br:7][C:8]1[CH:16]=[CH:15]C(C(O)=O)=[C:10]([Cl:17])[CH:9]=1>C(Cl)Cl.CN(C=O)C>[Br:7][C:8]1[CH:16]=[CH:15][C:1]([C:2]([Cl:4])=[O:3])=[C:10]([Cl:17])[CH:9]=1

Inputs

Step One
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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